Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
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Overview
Description
Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a benzofuran ring, and an ester functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a benzofuran derivative. This process can be achieved using various difluoromethylation reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated benzofuran derivatives and esters. Examples are:
- Ethyl 6-(trifluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
- Ethyl 6-(fluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate .
Uniqueness
Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its mono- or trifluoromethylated counterparts .
Biological Activity
Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H12F2O3
- CAS Number : 1706458-67-4
Structural Features
The presence of the difluoromethyl group and the tetrahydrobenzofuran moiety contributes to its biological activity. The structural configuration allows for interactions with various biological targets, which can lead to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of tetrahydrobenzofuran have been shown to possess activity against various bacterial strains. A study highlighted the anti-bacterial action against Streptococcus pneumoniae, suggesting that modifications in the benzofuran structure can enhance specificity and efficacy against certain pathogens .
Anticancer Properties
Emerging studies suggest that this compound may also possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell growth and survival.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Compounds derived from tetrahydrobenzofuran frameworks have been reported to act as inhibitors of various enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes in metabolic disorders or cancers.
Case Study: Synthesis and Biological Evaluation
A notable study involved the synthesis of this compound through a multi-step reaction involving cyclohexanedione derivatives. The synthesized compound was then screened for its biological activity against several bacterial strains and cancer cell lines. Results indicated promising antibacterial activity with minimal cytotoxicity towards normal cells .
Table of Biological Activities
Properties
Molecular Formula |
C12H12F2O4 |
---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
ethyl 6-(difluoromethyl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H12F2O4/c1-2-17-12(16)7-5-18-9-4-6(11(13)14)3-8(15)10(7)9/h5-6,11H,2-4H2,1H3 |
InChI Key |
UFWHKBSHBWSULC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)F |
Origin of Product |
United States |
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